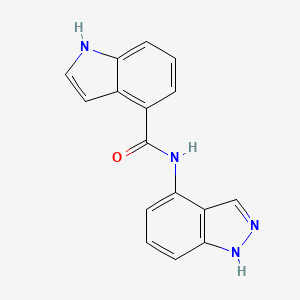

N-(1H-indazol-4-yl)-1H-indole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indazole is a heterocyclic aromatic organic compound that has been of interest due to its wide variety of biological properties . Compounds with an indazole moiety have been used in the development of a range of therapeutic drugs .

Synthesis Analysis

The synthesis of indazoles has been a topic of research for many years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Molecular docking simulations and three-dimensional quantitative structure-activity relationship (3D-QSAR) methods have been used to investigate how the chemical structures of indazole derivatives relate to their inhibitory activities .Chemical Reactions Analysis

Indazole-containing compounds have been involved in a variety of chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications

Potent Inhibitors

N-(1H-indazol-4-yl)-1H-indole-4-carboxamide derivatives have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. For example, derivatives like N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide and N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide showed remarkable selectivity and potency towards MAO-B, indicating their potential as therapeutic agents for diseases such as Parkinson's disease and depression (Tzvetkov et al., 2014).

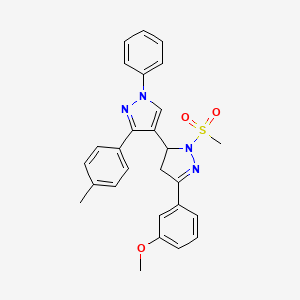

Synthetic Cannabinoids

Some indazole and indole derivatives have been identified as new psychoactive substances with cannabimimetic properties. These compounds, including N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide and its analogs, have been found in illegal products and are of interest due to their affinity for cannabinoid receptors. Their identification underscores the importance of monitoring and understanding synthetic cannabinoids to address legal and health concerns (Qian et al., 2015).

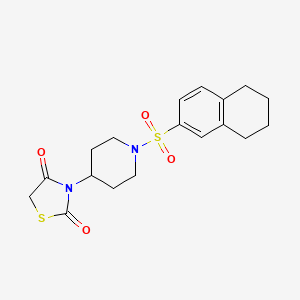

Metabolic Studies

Research into the metabolism of synthetic cannabinoids like ADB-FUBICA and AB-FUBICA by human liver microsomes provides essential insights for forensic and clinical toxicology. Understanding the metabolic pathways and identifying suitable biomarkers for these substances are crucial for detecting their use and understanding their pharmacokinetics (Li et al., 2018).

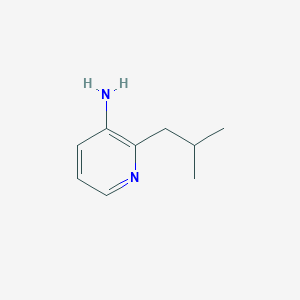

Chemical Synthesis and Functionalization

The N-alkylation of anilines, carboxamides, and several nitrogen heterocycles, including indazoles and indoles, has been achieved using alkyl halides in the presence of cesium fluoride–celite. This method provides a convenient and efficient pathway to synthesize N-alkylated products, which are valuable intermediates in pharmaceutical synthesis (Hayat et al., 2001).

Mechanism of Action

Target of Action

N-(1H-indazol-4-yl)-1H-indole-4-carboxamide is a complex compound that interacts with various targetsCompounds with an indazole moiety have been reported to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

It is known that indazole derivatives can interact with their targets through multiple hydrophobic and hydrogen-bonding interactions . These interactions can lead to changes in the function of the target proteins, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Indazole derivatives have been reported to inhibit the phosphoinositide 3-kinase δ (pi3kδ), which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Result of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound may have potential anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other effects .

Future Directions

The future directions in the field of indazole derivatives are likely to involve the design of novel inhibitors with potent activities. Molecular docking simulations and 3D-QSAR models can be used as efficient tools to predict the inhibitory activities and to guide the future rational design of indazole derivatives .

properties

IUPAC Name |

N-(1H-indazol-4-yl)-1H-indole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c21-16(11-3-1-4-13-10(11)7-8-17-13)19-14-5-2-6-15-12(14)9-18-20-15/h1-9,17H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCQZRGPZOQKKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)NC3=CC=CC4=C3C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-chloro phenyl)thiophene-3-carboxylate](/img/structure/B2973298.png)

![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)

![(Z)-ethyl 2-(6-((2,3-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2973319.png)

![(3-Fluoropyridin-4-yl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2973320.png)